

# Application Notes and Protocols: Utilizing Oligodeoxynucleotides (ODNs) in Primary Astrocyte Cell Culture

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### Introduction

Astrocytes, the most abundant glial cells in the central nervous system (CNS), are critical regulators of brain homeostasis, neuronal function, and the neuroinflammatory response. Their activation is a hallmark of various neurological diseases. Oligodeoxynucleotides (ODNs), short synthetic single-stranded DNA molecules, have emerged as powerful tools to modulate astrocyte activity. This document provides detailed application notes and protocols for the use of ODNs in primary astrocyte cell culture, focusing on immunostimulatory CpG ODNs and inhibitory ODNs (iODNs).

CpG ODNs contain unmethylated CpG motifs, recognized by Toll-like receptor 9 (TLR9) in astrocytes, triggering a pro-inflammatory response characterized by the production of cytokines and chemokines.[1][2] This makes them valuable for modeling neuroinflammatory conditions. Conversely, iODNs can block the effects of CpG ODNs, offering a means to study the down-regulation of these inflammatory pathways.[3]

These protocols and data will enable researchers to effectively utilize ODNs to investigate astrocyte biology, screen potential therapeutic agents, and advance drug development for neurological disorders.



### **Data Presentation**

Table 1: Dose-Dependent Effect of CpG-ODN on Primary Astrocyte Viability and Inflammatory Response (24-hour

treatment)

CpG-ODN Concentration	Cell Viability (% of Control)	IL-6 Production (pg/mL)	TNF-α Production (pg/mL)
0 μg/mL (Control)	100 ± 5.2	< 10 (Below detection limit)	< 5 (Below detection limit)
0.1 μg/mL	98.1 ± 4.8	150.3 ± 12.5	45.2 ± 5.1
1.0 μg/mL	95.3 ± 6.1	480.6 ± 25.8	120.7 ± 11.3
5.0 μg/mL	88.7 ± 5.5	850.2 ± 40.1	250.4 ± 18.9

Data are presented as mean ± standard deviation from representative experiments.

Table 2: Inhibitory ODN (ODN 2088) Attenuates CpG-ODN-Induced Cytokine Production in Primary

<u>Astrocytes (24-hour treatment)</u>

Treatment	IL-6 Production (pg/mL)	TNF-α Production (pg/mL)
Control	< 10	< 5
CpG-ODN (1.0 μg/mL)	475.4 ± 22.9	118.9 ± 10.5
ODN 2088 (1.0 μM)	< 10	< 5
CpG-ODN (1.0 μg/mL) + ODN 2088 (1.0 μM)	55.8 ± 7.3	15.2 ± 3.1

Data are presented as mean  $\pm$  standard deviation. ODN 2088 was pre-incubated for 1 hour before the addition of CpG-ODN.



Table 3: Time-Course of CpG-ODN-Induced IL-6

**Production in Primary Astrocytes** 

Time (hours)	IL-6 Concentration (pg/mL)
0	< 10
2	45.6 ± 5.8
4	152.3 ± 14.1
8	320.9 ± 21.7
12	450.1 ± 30.5
24	485.5 ± 28.4

Astrocytes were treated with 1.0  $\mu$ g/mL CpG-ODN. Data are presented as mean  $\pm$  standard deviation.

# **Experimental Protocols**

## **Protocol 1: Isolation and Culture of Primary Astrocytes**

This protocol describes the isolation of primary astrocytes from the cerebral cortices of neonatal rats or mice.

- P1-P3 rat or mouse pups
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%
   Penicillin-Streptomycin
- Hanks' Balanced Salt Solution (HBSS)
- 0.25% Trypsin-EDTA
- Poly-D-lysine coated T-75 flasks and culture plates
- 70 μm cell strainer



· Sterile dissection tools

#### Procedure:

- Euthanize neonatal pups according to approved institutional guidelines.
- Under sterile conditions, dissect the cerebral cortices and remove the meninges.
- Mince the cortical tissue into small pieces in cold HBSS.
- Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
- Inactivate trypsin by adding an equal volume of DMEM with 10% FBS.
- Gently triturate the tissue with a pipette to obtain a single-cell suspension.
- Filter the cell suspension through a 70 μm cell strainer into a 50 mL conical tube.
- Centrifuge the cells at 300 x g for 5 minutes.
- Resuspend the cell pellet in DMEM with 10% FBS and plate onto Poly-D-lysine coated T-75 flasks.
- Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
- After 7-10 days, a confluent monolayer of astrocytes will form. To remove microglia and other non-adherent cells, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.
- After shaking, wash the adherent astrocyte layer with PBS and replace with fresh medium.
   The purity of the astrocyte culture can be confirmed by immunofluorescence for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).[4][5][6]

# Protocol 2: ODN Transfection of Primary Astrocytes using Lipofectamine

This protocol is for the transient transfection of ODNs into primary astrocytes.



- Primary astrocytes cultured in 24-well plates (80-90% confluent)
- CpG-ODN or inhibitory ODN (e.g., ODN 2088)
- Lipofectamine™ 3000 Reagent
- P3000™ Reagent
- Opti-MEM™ I Reduced Serum Medium

#### Procedure:

- The day of transfection, replace the culture medium with fresh, antibiotic-free DMEM with 10% FBS.
- For each well to be transfected, prepare the following master mixes:
  - DNA-Opti-MEM Mix: Dilute 1 µg of ODN in 25 µL of Opti-MEM™. Add 2 µL of P3000™ Reagent. Mix gently.
  - ∘ Lipofectamine-Opti-MEM Mix: Dilute 1.5  $\mu$ L of Lipofectamine<sup>™</sup> 3000 in 25  $\mu$ L of Opti-MEM<sup>™</sup>. Mix gently and incubate for 5 minutes at room temperature.
- Combine the DNA-Opti-MEM mix with the Lipofectamine-Opti-MEM mix. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.
- Add the 50 μL of the ODN-lipid complex to each well.
- Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours) before
  proceeding with downstream assays.

# Protocol 3: Cell Viability Assessment using CCK-8 Assay

This protocol measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.[7][8][9][10]



- Cell Counting Kit-8 (CCK-8)
- 96-well plate with cultured and treated astrocytes
- Microplate reader

#### Procedure:

- After the desired ODN treatment period, add 10  $\mu$ L of CCK-8 solution to each well of the 96-well plate.
- Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control cells.

# Protocol 4: Quantification of Cytokine Production by ELISA

This protocol describes the quantification of IL-6 in astrocyte culture supernatants.

#### Materials:

- Human or rodent IL-6 ELISA kit
- Astrocyte culture supernatants
- Microplate reader

#### Procedure:

- Collect the culture supernatants from the ODN-treated astrocytes. Centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
- Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows:



- Coat a 96-well plate with the capture antibody overnight.
- Block the plate to prevent non-specific binding.
- Add standards and samples (culture supernatants) to the wells and incubate.
- Wash the plate and add the detection antibody.
- Wash the plate and add the enzyme-linked secondary antibody (e.g., Streptavidin-HRP).
- Wash the plate and add the substrate solution.
- Stop the reaction and measure the absorbance at 450 nm.
- Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.

# Protocol 5: Analysis of Signaling Pathways by Western Blot

This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream kinase in the TLR9 signaling pathway.

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-p-ERK, anti-total-ERK)



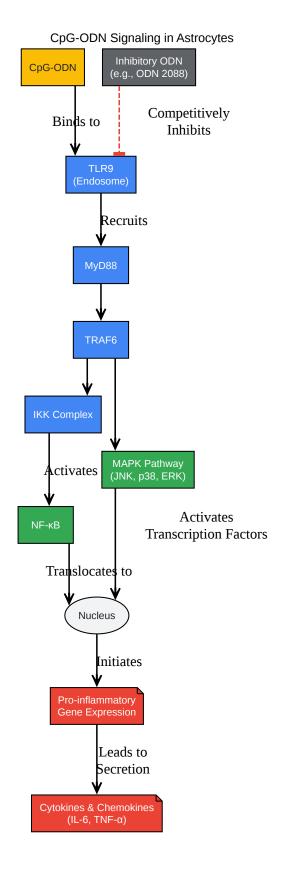
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

#### Procedure:

- After ODN treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
- To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK.

# **Visualization of Pathways and Workflows**



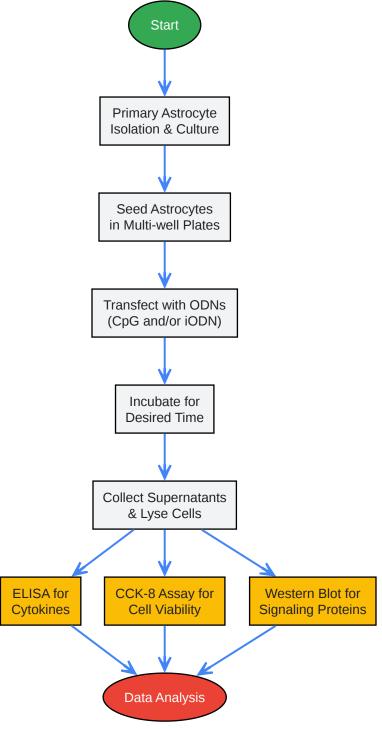


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Caption: CpG-ODN signaling pathway in primary astrocytes.



## Experimental Workflow for ODN Treatment of Astrocytes



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